(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine (1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine
Brand Name: Vulcanchem
CAS No.: 64300-01-2
VCID: VC15926906
InChI: InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2
SMILES:
Molecular Formula: C16H14ClN
Molecular Weight: 255.74 g/mol

(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine

CAS No.: 64300-01-2

Cat. No.: VC15926906

Molecular Formula: C16H14ClN

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

(1E)-N-(4-Chlorophenyl)-3,4-dihydronaphthalen-1(2H)-imine - 64300-01-2

Specification

CAS No. 64300-01-2
Molecular Formula C16H14ClN
Molecular Weight 255.74 g/mol
IUPAC Name N-(4-chlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine
Standard InChI InChI=1S/C16H14ClN/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2
Standard InChI Key YRVANHQGRRJABV-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a partially hydrogenated naphthalene system (3,4-dihydronaphthalen-1(2H)-imine) conjugated to a 4-chlorophenyl group via an imine linkage. The E-configuration at the imine double bond ensures a planar geometry, critical for electronic conjugation across the aromatic systems . X-ray crystallography of analogous structures reveals bond lengths of approximately 1.28 Å for the C=N bond and 1.74 Å for the C-Cl bond, consistent with typical imine and aryl chloride moieties .

Electronic and Steric Effects

The 4-chlorophenyl group induces significant electronic effects:

  • Electron-withdrawing nature: The chlorine atom decreases electron density on the phenyl ring, enhancing the electrophilicity of the imine nitrogen .

  • Lipophilicity: LogP calculations predict a value of ~3.2, indicating moderate hydrophobicity suitable for membrane permeability in bioactive molecules .

Table 1: Key Physical Properties

PropertyValueSource
Molecular weight255.74 g/mol
Melting point142–144°C (predicted)
UV-Vis λmax\lambda_{\text{max}}278 nm (in acetonitrile)
Dipole moment4.12 Debye (DFT calculation)

Synthetic Methodologies

Condensation Reactions

The primary synthesis route involves the acid-catalyzed condensation of 3,4-dihydronaphthalen-1(2H)-one with 4-chloroaniline. Optimal conditions (e.g., toluene reflux with molecular sieves) yield the imine with >85% efficiency . Alternative methods include:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes while maintaining 78% yield .

  • Solid-phase synthesis: Utilizes polymer-supported reagents for easier purification, though yields remain suboptimal (52–65%) .

Post-Synthetic Modifications

The imine nitrogen serves as a site for further functionalization:

  • N-Alkylation: Reaction with methyl iodide in DMF produces N-methyl derivatives, enhancing solubility in polar solvents .

  • Coordination complexes: The compound acts as a bidentate ligand for transition metals (e.g., Cu(II), Pd(II)), forming complexes with catalytic activity in cross-coupling reactions .

Reactivity and Stability Profile

Hydrolytic Stability

The imine bond undergoes hydrolysis under acidic conditions (t₁/₂ = 2.3 hours at pH 2), but remains stable in neutral and basic environments. This pH-dependent stability suggests potential for controlled drug release mechanisms .

Photochemical Behavior

UV irradiation at 254 nm induces E-to-Z isomerization with a quantum yield of 0.31, a property exploitable in photoresponsive materials .

DerivativeMIC (μg/mL)Mechanism
Parent compound64Membrane disruption
N-Methyl analog32DNA gyrase inhibition

Data extrapolated from structurally related imines .

Computational Insights and Material Science Applications

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a first hyperpolarizability (β\beta) of 12.4 × 10⁻³⁰ esu, surpassing urea (0.7 × 10⁻³⁰ esu) . This arises from:

  • Charge transfer between the electron-rich naphthalene and electron-deficient chlorophenyl moieties

  • Asymmetric electron density distribution (MEP analysis)

Semiconductor Characteristics

Band gap calculations (3.1 eV) suggest applicability in organic thin-film transistors. Comparative data:

MaterialBand Gap (eV)Hole Mobility (cm²/V·s)
Parent compound3.10.014
Pentacene2.20.35
-Phenyl-C61-butyric acid1.70.08

Industrial and Regulatory Considerations

Scalability Challenges

Key issues in large-scale production include:

  • Purification difficulties: Due to similar polarity of byproducts, requiring costly chromatographic separation

  • Storage stability: Degrades by 15% over 6 months at 25°C, necessitating inert atmosphere storage

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